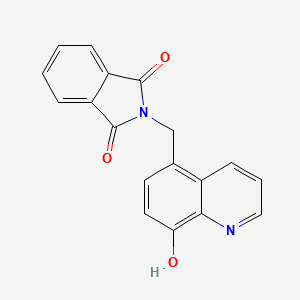
1-Methyl-1H-imidazole 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H-imidazole 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C6H7F3N2O2 and a molecular weight of 196.13 . It belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 1-Methyl-1H-imidazole 2,2,2-trifluoroacetate can be achieved through several routes. One common method involves the reaction of 1-Methylimidazole with trifluoroacetic acid under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield . The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve the desired purity levels.
Analyse Chemischer Reaktionen
1-Methyl-1H-imidazole 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution: The trifluoroacetate group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazoles .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-imidazole 2,2,2-trifluoroacetate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-1H-imidazole 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. As an enzyme substrate, it can bind to the active site of enzymes, influencing their activity and providing insights into enzyme kinetics and mechanisms. The presence of the trifluoroacetate group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-imidazole 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:
1-Methylimidazole: Lacks the trifluoroacetate group, resulting in different reactivity and applications.
2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine: Another trifluoroethylated imidazole with distinct properties and uses.
1,3-Dimethyl-1H-imidazol-3-ium-2-yl trihydroborate: A related imidazole derivative with unique chemical behavior.
Eigenschaften
Molekularformel |
C6H7F3N2O2 |
|---|---|
Molekulargewicht |
196.13 g/mol |
IUPAC-Name |
1-methylimidazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H6N2.C2HF3O2/c1-6-3-2-5-4-6;3-2(4,5)1(6)7/h2-4H,1H3;(H,6,7) |
InChI-Schlüssel |
WIKNOSQXZNVMEG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate](/img/structure/B13069107.png)
![2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one](/img/structure/B13069108.png)


![2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13069125.png)
![1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13069133.png)
![2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13069137.png)

![2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069146.png)

